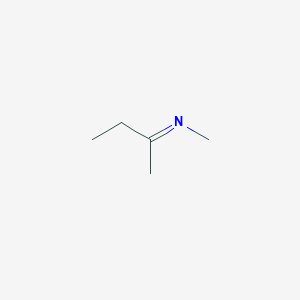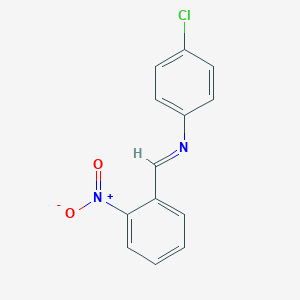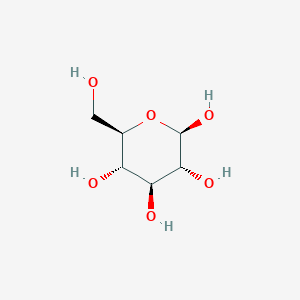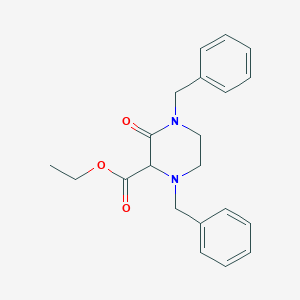
(1R,2S)-2-Aminocyclohexanecarboxylic acid hydrochloride
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Building Block for Helical β-Peptides
This compound is a significant building block for helical β-peptides. Berkessel et al. (2002) described a method for obtaining enantiomerically pure trans-2-aminocyclohexanecarboxylic acid from trans-cyclohexane-1,2-dicarboxylic acid, highlighting its utility in peptide synthesis (Berkessel, Glaubitz, & Lex, 2002).
Pharmacophore in HCV NS3/4A Protease Inhibitors
Sato et al. (2016) noted that this compound is an essential pharmacophoric unit in new hepatitis C virus (HCV) NS3/4A protease inhibitors, underlining its significance in antiviral drug research (Sato, Izawa, Aceña, Liu, & Soloshonok, 2016).
Modulation in Peptide Structures
Avenoza et al. (2002) incorporated enantiomerically pure (1R,2S)-1-amino-2-hydroxycyclohexane-1-carboxylic acids into dipeptides, exploring its role in modulating peptide structures (Avenoza, Busto, Cativiela, Peregrina, & Rodríguez, 2002).
Biocatalytic Asymmetric Synthesis
Zhu et al. (2018) used Sphingomonas aquatilis for the asymmetric synthesis of (1R, 2S)-N-Boc-vinyl-ACCA ethyl ester, a key intermediate in HCV protease inhibitor synthesis, demonstrating the compound’s role in biocatalysis (Zhu, Shi, Zhang, & Zheng, 2018).
Conformational Analysis in Oligomers
Choi et al. (2013) analyzed the conformational behavior of oligomers containing cis-ACHC, a related compound, to understand its structural properties in extended conformations (Choi, Ivancic, Guzei, & Gellman, 2013).
Asymmetric Synthesis Methods
Kawashima et al. (2015) developed a new process for the asymmetric synthesis of (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid, highlighting the importance of this compound in pharmaceutical applications (Kawashima, Xie, Mei, Takeda, Kawamura, Sato, Moriwaki, Izawa, Han, Aceña, & Soloshonok, 2015).
Control of Chirality in Synthetic Reactions
Wang et al. (2010) synthesized novel optically active 1,3-aminoalcohols based on this compound and used them in asymmetric reactions, demonstrating its role in chirality control in synthetic chemistry (Wang, Kodama, Hirose, & Zhang, 2010).
Applications in Enantioselective Synthesis
Lou et al. (2013) discussed the concise asymmetric synthesis of a derivative of this compound for use in hepatitis C virus NS3 protease inhibitors, illustrating its application in enantioselective synthesis (Lou, Cunière, Su, & Hobson, 2013).
Eigenschaften
IUPAC Name |
(1R,2S)-2-aminocyclohexane-1-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c8-6-4-2-1-3-5(6)7(9)10;/h5-6H,1-4,8H2,(H,9,10);1H/t5-,6+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNIOBHOEZYKCJV-IBTYICNHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@@H](C1)C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



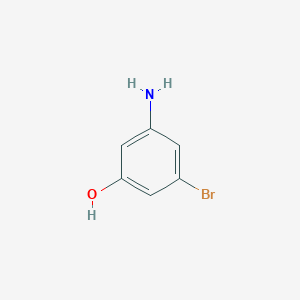
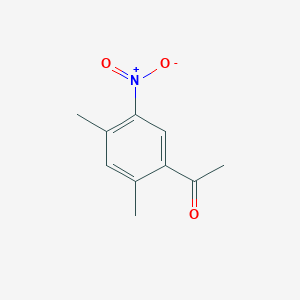
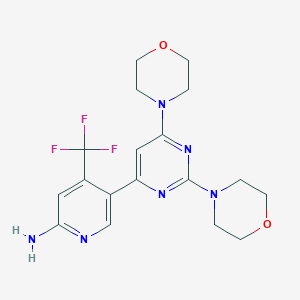

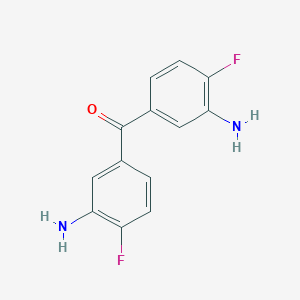
![2-chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B177728.png)



